3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Benzyloxy)carbonyl)-3-azabicyclo[331]nonane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the bicyclic core through a series of cyclization reactions.
Chemical Reactions Analysis
Types of Reactions: 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as positive allosteric modulators of AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. The compound binds to these receptors, enhancing their response to the neurotransmitter glutamate, thereby modulating synaptic activity and potentially improving cognitive functions .
Comparison with Similar Compounds
2-Azabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the benzyloxycarbonyl group.
3,7-Diazabicyclo[3.3.1]nonane: Another related compound with two nitrogen atoms in the bicyclic core.
Uniqueness: 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which can be used for selective protection and deprotection of functional groups during synthesis. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
3-phenylmethoxycarbonyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c19-15(20)17-8-4-7-14(9-17)10-18(12-17)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,20) |
InChI Key |
SSNWXLJXWUESOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.